molecular formula C19H21N3O2 B4706839 1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole

1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole

Cat. No. B4706839
M. Wt: 323.4 g/mol
InChI Key: RHZPXAXKIJRVPI-UHFFFAOYSA-N
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Description

The compound “1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a butyl chain, which in turn is connected to a phenoxy group. This phenoxy group is further connected to a benzyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the butyl chain, the phenoxy group, and the benzyl group all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be quite diverse, given the presence of several functional groups. These could include reactions at the benzylic position, nucleophilic substitutions, and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Safety and Hazards

The safety and hazards associated with “1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole” are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Research into 1,2,4-triazole derivatives, including “1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-1,2,4-triazole”, is ongoing. These compounds have shown promise in various fields, particularly in the development of new anticancer agents . Future research will likely focus on optimizing the synthesis of these compounds, exploring their potential applications, and understanding their mechanisms of action.

properties

IUPAC Name

1-[4-(4-phenylmethoxyphenoxy)butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-6-17(7-3-1)14-24-19-10-8-18(9-11-19)23-13-5-4-12-22-16-20-15-21-22/h1-3,6-11,15-16H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPXAXKIJRVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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